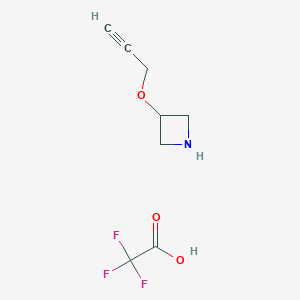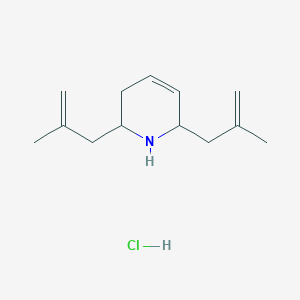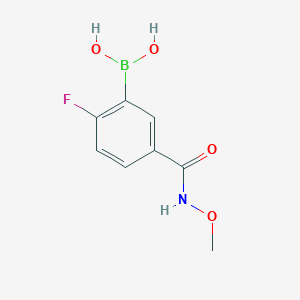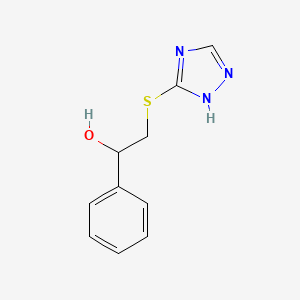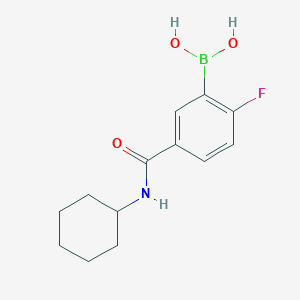
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone
Descripción general
Descripción
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone (3FP-ICP) is a synthetic organic compound with a molecular formula of C10H9FNO2. It is a colorless to pale yellow liquid with a characteristic odor. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a pharmaceutical intermediate. It has been studied for its potential applications in drug design and development.
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its potential applications in drug design and development. It has been used as a reagent in organic synthesis to synthesize novel compounds. It has also been used as a catalyst in polymerization reactions. It has been studied for its ability to modulate the activity of enzymes and receptors, and for its possible use in the development of new drugs.
Mecanismo De Acción
1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been studied for its ability to modulate the activity of enzymes and receptors. It has been found to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. In addition, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone in laboratory experiments include its low cost, ease of synthesis, and stability in a wide range of conditions. Its low toxicity and high solubility in organic solvents also make it an attractive choice for laboratory use. However, its potential to modulate the activity of enzymes and receptors may limit its use in certain experiments.
Direcciones Futuras
Future research on 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone could focus on its potential applications in drug design and development. Studies could be conducted to further explore its ability to modulate the activity of enzymes and receptors, and to identify novel compounds that could be synthesized using this compound as a reagent. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound and its potential use as an antioxidant. Finally, studies could be conducted to investigate the potential side effects of this compound and its long-term safety.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-isocyanatopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-8-2-1-3-10(4-8)14-6-9(13-7-15)5-11(14)16/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNLRLPMLAGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1461880.png)



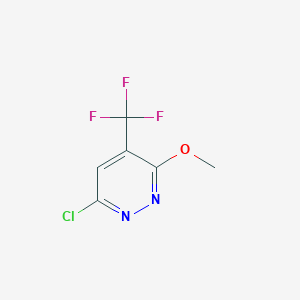
![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)
![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)
